Methyl 2-(2-fluorophenyl)-3-oxobutanoate
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Overview
Description
Methyl 2-(2-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-fluorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluorophenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated butanoate ester in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 2-(2-fluorophenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)-3-oxobutanoate
- Methyl 2-(2-bromophenyl)-3-oxobutanoate
- Methyl 2-(2-methylphenyl)-3-oxobutanoate
Uniqueness
Methyl 2-(2-fluorophenyl)-3-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 2-(2-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H11FO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 |
InChI Key |
DXISVZJSLNIQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1F)C(=O)OC |
Origin of Product |
United States |
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